3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is a chemical compound with the molecular formula and a molecular weight of approximately 211.28 g/mol. This compound features a pyridine ring substituted with an ethylsulfanyl group and a propionic acid moiety, making it structurally interesting for various scientific applications. It is primarily used in research settings, particularly in studies related to medicinal chemistry and organic synthesis.
This compound is synthesized through various methods involving pyridine derivatives and thiol compounds. Its relevance in scientific research has led to its availability from multiple chemical suppliers, including BenchChem and VWR, which offer it for laboratory use.
3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is classified as an organic compound, specifically a thioether due to the presence of the sulfur atom in its structure. It falls under the category of carboxylic acids because of the propionic acid functional group.
The synthesis of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid typically involves the reaction between 2-(pyridin-4-yl)ethanethiol and acrylonitrile. This reaction allows for the formation of the desired compound through nucleophilic addition followed by hydrolysis.
Technical Details:
The molecular structure of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid consists of:
3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid can undergo several types of chemical reactions:
Technical Details:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid involves its interaction with specific biological targets. The compound may exhibit inhibitory effects on tumor necrosis factor alpha trimers (APO TNFα), influencing signaling pathways associated with inflammation and immune response.
If this compound inhibits APO TNFα trimers, it could potentially reduce signaling through the TNFR1 receptor, suggesting therapeutic applications in inflammatory diseases.
3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid has several scientific uses:
The core synthesis of 3-(2-pyridin-4-yl-ethylsulfanyl)-propionic acid relies on nucleophilic thioether formation between 2-(pyridin-4-yl)ethanethiol and acrylic acid derivatives. This method exploits the high nucleophilicity of the thiol group (–SH), which readily attacks the electron-deficient β-carbon of α,β-unsaturated carbonyl compounds. Commercial availability of 2-(pyridin-4-yl)ethanethiol hydrochloride (CAS 6298-11-9) enables straightforward alkylation reactions under mild conditions. Key process variables include [2] [4]:
Alternative pathways involve ethyl acrylate alkylation followed by hydrolysis. Ethyl acrylate reacts with 2-(pyridin-4-yl)ethanethiol in ethanol at 60°C under nitrogen atmosphere, yielding the ethyl ester intermediate. Subsequent base-mediated ester hydrolysis (KOH in 50% ethanol-water) provides the target acid in high purity. This two-step approach achieves yields >85% with minimized side products compared to direct acid conjugation [1] [6].
Table 1: Comparative Analysis of Nucleophilic Thioether Synthesis Methods
Method | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Direct Acid Conjugation | DMF, 25°C, N₂ atmosphere, 24h | 78-82 | Single-step synthesis |
Ethyl Acrylate Route | 1) EtOH, 60°C, 6h; 2) KOH, 78°C, 4h | 85-90 | Higher purity, scalable hydrolysis |
Michael Addition-Hydrolysis | THF, reflux, 12h | 70-75 | Compatibility with acid-sensitive groups |
While 3-(2-pyridin-4-yl-ethylsulfanyl)-propionic acid lacks chiral centers, its synthetic intermediates serve as precursors for enantioselective pharmaceuticals. Chiral pool utilization incorporates natural amino acids like L-methionine or L-valine into ester derivatives. More significantly, transition metal catalysis enables asymmetric synthesis of structurally related β-amino esters. Ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), a thrombin inhibitor precursor, demonstrates this approach [8]:
Computational modeling confirms enantioselective binding of chiral derivatives to biological targets. Molecular docking of EPYAPP with thrombin reveals differential binding energies: (R)-enantiomer ΔG = -9.8 kcal/mol vs (S)-enantiomer ΔG = -6.2 kcal/mol. This energy gap explains the superior inhibitory activity of the (R)-configuration and informs chiral synthesis design [8].
Purification of 3-(2-pyridin-4-yl-ethylsulfanyl)-propionic acid presents challenges due to its polar zwitterionic character and potential metal impurities. Two primary methods dominate industrial and laboratory settings:
Recrystallization optimization:
Chromatographic approaches:
Table 2: Purification Performance Comparison
Method | Throughput | Purity (%) | Cost Index | Key Applications |
---|---|---|---|---|
Ethanol Recrystallization | 150 g/batch | 99.5 | 1.0 | Bulk production, pharmaceutical intermediates |
Reverse-Phase HPLC | 5 g/run | 99.9 | 8.5 | Analytical standards, reference materials |
Ion-Exchange Chromatography | 50 g/run | 99.2 | 3.2 | Removal of ionic contaminants |
Recrystallization remains preferred for large-scale production due to lower solvent consumption and operational simplicity. Chromatography excels when ultra-high purity (>99.8%) is required for biological evaluation [2] [8].
Synthetic efficiency depends critically on precursor accessibility. 2-(Pyridin-4-yl)ethanethiol hydrochloride (CAS 6298-11-9) serves as the essential thiol component, with commercial availability influencing production scalability:
Global supplier analysis (Q3 2025):
Synthetic alternatives:
Cost drivers:
Table 3: Starting Material Cost Structure Analysis
Component | Cost Contribution (%) | Price Volatility (2024-2025) | Supply Risk |
---|---|---|---|
Pyridine Nucleus | 42 | ±18% | Low |
Ethylthiolation | 29 | ±32% | Medium |
Salt Formation | 15 | ±8% | Low |
Purification | 14 | ±22% | High |
This analysis reveals that despite premium pricing, commercial 2-(pyridin-4-yl)ethanethiol hydrochloride enables more cost-effective synthesis than multi-step alternatives. Strategic partnerships with suppliers offering cold-chain transportation (BLD Pharm) provide optimal balance between quality assurance and production economics [2] [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: